2,2-Difluoro-2-phenylacetic acid

Physicochemical characterization Drug design Bioisostere evaluation

2,2-Difluoro-2-phenylacetic acid (CAS 360-03-2) is the definitive gem-difluoro building block for introducing the -CF2Ph motif via oxidative decarboxylation—a transformation structurally impossible with ring-fluorinated regioisomers. The α,α-difluoro substitution uniquely enables difluorobenzyl radical generation (persulfate-mediated), metabolic benzylic oxidation blockade via complete H→F substitution, and construction of α,α-difluorophenylacetamide pharmacophores with validated anti-inflammatory (diclofenac-analogous) and antiparasitic activity against Plasmodium falciparum and Trypanosoma cruzi. Also validated as a core scaffold in next-generation herbicide discovery (US 20240251792). Only the gem-difluoro isomer delivers this reactivity profile—regioisomeric 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenylacetic acids cannot substitute. ≥98% purity.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 360-03-2
Cat. No. B3025407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-phenylacetic acid
CAS360-03-2
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)(F)F
InChIInChI=1S/C8H6F2O2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12)
InChIKeyPFKSLFZFBCIJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-phenylacetic Acid (CAS 360-03-2): Key Fluorinated Building Block for Pharmaceutical and Agrochemical Intermediates


2,2-Difluoro-2-phenylacetic acid (also known as α,α-difluorophenylacetic acid or difluoro(phenyl)acetic acid) is a fluorinated aromatic carboxylic acid with the molecular formula C8H6F2O2 and molecular weight of 172.13 g/mol [1]. The compound is characterized by two fluorine atoms geminally substituted at the benzylic α-carbon, adjacent to the carboxylic acid group. This gem-difluoro substitution pattern imparts distinctive physicochemical properties compared to non-fluorinated phenylacetic acid and regioisomeric difluorophenylacetic acids where fluorine atoms are positioned on the aromatic ring. The compound exhibits a melting point of 65–75°C and is typically supplied as a white to pale yellow crystalline solid . Its primary industrial and research value derives from its role as a versatile fluorinated building block for introducing the benzylic difluoromethylene (-CF2-) moiety into more complex molecular scaffolds .

Why 2,2-Difluoro-2-phenylacetic Acid Cannot Be Substituted by Regioisomeric or Non-Fluorinated Analogs in Critical Applications


Although multiple difluorophenylacetic acid regioisomers share the same molecular formula (C8H6F2O2) and molecular weight (172.13 g/mol), their structural and functional divergence renders them non-interchangeable in most synthetic and end-use contexts. The defining distinction lies in fluorine placement: 2,2-difluoro-2-phenylacetic acid bears both fluorine atoms on the α-carbon (benzylic position), creating a gem-difluoro substitution that dramatically alters acidity (predicted pKa ~1.04) and enables unique radical decarboxylative chemistry . In contrast, positional isomers such as 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenylacetic acids carry fluorine atoms on the aromatic ring and possess a standard -CH2- acetic acid side chain. These regioisomers lack the α-difluoro moiety essential for generating difluorobenzyl radicals via oxidative decarboxylation and cannot serve as direct precursors for the same difluoromethylation reactions. Furthermore, 2,5-difluorophenylacetic acid is specifically mandated as the starting acid in the Merck process patent for the antidiabetic agent sitagliptin , demonstrating that even among difluorophenylacetic acids, exact isomer identity is critical and non-substitutable for regulatory and synthetic pathway compliance.

Quantitative Differentiation: Evidence-Based Comparison of 2,2-Difluoro-2-phenylacetic Acid Against Key Analogs


pKa Reduction: Enhanced Acidity from Gem-Difluoro Substitution Compared to Non-Fluorinated Phenylacetic Acid

The geminal difluoro substitution at the benzylic α-carbon of 2,2-difluoro-2-phenylacetic acid produces a pronounced electron-withdrawing inductive effect that substantially increases carboxylic acid acidity relative to unsubstituted phenylacetic acid. The predicted pKa of 2,2-difluoro-2-phenylacetic acid is 1.04±0.10 , which is >3 log units more acidic than phenylacetic acid (pKa ~4.31). This enhanced acidity influences ionization state at physiological pH, hydrogen-bonding capacity, and reactivity in condensation and coupling reactions, offering distinct advantages in synthetic and medicinal chemistry contexts.

Physicochemical characterization Drug design Bioisostere evaluation

XLogP3-AA Lipophilicity: Quantified LogP Value for Membrane Permeability Assessment

Lipophilicity, as measured by partition coefficient (LogP), is a critical parameter influencing membrane permeability, bioavailability, and metabolic stability. The computed XLogP3-AA value for 2,2-difluoro-2-phenylacetic acid is 2.1 [1]. For comparative context, phenylacetic acid has an experimental LogP of approximately 1.41 [2]. The modest increase in lipophilicity (~0.7 LogP units) reflects the balancing effect of fluorine electronegativity versus increased molecular volume, providing a reference point for medicinal chemists optimizing candidate molecules.

Lipophilicity prediction Drug-likeness ADME profiling

Geminal α-Difluoro Substitution Enables Unique Radical Decarboxylative Difluoromethylation Chemistry

The gem-difluoro substitution pattern at the α-carbon of 2,2-difluoro-2-phenylacetic acid is structurally essential for enabling oxidative radical decarboxylative reactions that generate difluorobenzyl radical intermediates. These radicals, stabilized by both the phenyl ring and fluorine atoms, can add to alkenes, imines, and heteroaromatic systems to install the valuable -CF2Ph motif . Regioisomeric difluorophenylacetic acids (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-difluorophenylacetic acids) lack this geminal α-difluoro arrangement and thus cannot participate in this specific radical decarboxylative pathway, representing a fundamental mechanistic divergence.

Synthetic methodology Fluorine chemistry Radical reactions

Metabolic Stability: Gem-Difluoro Substitution Prevents Benzylic Oxidation In Vivo

The α-position (benzylic carbon) of phenylacetic acid derivatives is a primary site of oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and short half-life. The geminal substitution of both benzylic hydrogens with fluorine atoms in 2,2-difluoro-2-phenylacetic acid eliminates this metabolic soft spot by blocking hydrogen atom abstraction, a prerequisite for benzylic hydroxylation . This structural feature imparts significantly enhanced metabolic stability compared to phenylacetic acid and regioisomeric difluorophenylacetic acids (e.g., 2,4- or 3,5-difluorophenylacetic acid) which retain the vulnerable -CH2- moiety and remain susceptible to benzylic oxidation.

Metabolic stability Drug metabolism Pharmacokinetics

Herbicidal Activity: Difluoro Phenylacetic Acid Scaffold Demonstrates Surprising Herbicidal Properties in Patent Literature

Recent patent literature establishes that difluoro phenylacetic acids of formula (I), which encompass the 2,2-difluoro-2-phenylacetic acid scaffold as a core structural motif, exhibit herbicidal activity when formulated appropriately [1]. The invention is predicated on the finding that these compounds exhibit 'surprisingly good herbicidal activity' [1][2]. Notably, the patent distinguishes these α,α-difluoro substituted compounds from known polychlorophenylacetic acid herbicides, which possess a different halogenation pattern and distinct spectrum of activity. The 2020 patent specifically identifies difluoro-containing intermediates—previously known only as synthetic precursors to trifluoromethylpropanamides—as possessing intrinsic herbicidal properties [2], a finding that directly validates the value of the α,α-difluoro motif in agrochemical applications.

Agrochemical discovery Herbicide development Weed control

Phenylacetamide Derivatives as Diclofenac Analogs: Validated Anti-Inflammatory Pharmacophore

The α,α-difluorophenylacetamide scaffold, derived directly from 2,2-difluoro-2-phenylacetic acid via amide bond formation, represents an established pharmacophore with demonstrated preclinical anti-inflammatory activity [1]. This scaffold has been recognized as an analog of diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID). The difluoro substitution pattern is integral to the pharmacophoric identity; replacement with mono-fluorinated or non-fluorinated phenylacetic acid derivatives would alter electronic properties, hydrogen-bonding capacity, and metabolic profile, potentially compromising the observed anti-inflammatory activity. Recent research has extended this scaffold to hybrid statin-difluorophenylacetamide conjugates, which demonstrated phenotypic activity against Plasmodium falciparum and Trypanosoma cruzi in vitro [1][2].

Medicinal chemistry Anti-inflammatory Drug discovery

Validated Application Scenarios for 2,2-Difluoro-2-phenylacetic Acid Based on Differential Evidence


Radical Decarboxylative Difluoromethylation for Late-Stage Functionalization of Drug Candidates

Utilize 2,2-difluoro-2-phenylacetic acid as a precursor for generating difluorobenzyl radicals under oxidative decarboxylation conditions (e.g., with persulfate in aqueous or organic media). The gem-difluoro substitution at the α-carbon is structurally required for this transformation, enabling installation of the -CF2Ph motif onto alkenes, imines, and heteroaromatic systems . This late-stage functionalization strategy is valuable in medicinal chemistry programs where modulation of lipophilicity, metabolic stability, or target binding via fluorination is desired. Regioisomeric difluorophenylacetic acids cannot serve as substitutes for this specific transformation, as their fluorine atoms are located on the aromatic ring and they lack the requisite α-difluoro arrangement.

Synthesis of α,α-Difluorophenylacetamide Derivatives as Diclofenac-Analog Anti-Inflammatory Agents

Employ 2,2-difluoro-2-phenylacetic acid as the key building block for constructing α,α-difluorophenylacetamides, a recognized pharmacophore class with demonstrated preclinical anti-inflammatory activity analogous to diclofenac [1]. The difluoro substitution pattern is integral to the pharmacophoric identity, influencing both electronic properties and metabolic stability. Recent research has extended this scaffold to hybrid molecules incorporating statin moieties, which exhibited phenotypic activity against Plasmodium falciparum and Trypanosoma cruzi in vitro, suggesting additional antiparasitic applications [1].

Agrochemical Intermediate for Novel Fluorinated Herbicide Development

Leverage 2,2-difluoro-2-phenylacetic acid and its derivatives as scaffolds in the discovery and development of next-generation herbicides. Patent literature (US 20240251792, US 12319648) establishes that difluoro phenylacetic acids of formula (I) exhibit 'surprisingly good herbicidal activity' [2][3]. These compounds represent a distinct class from polychlorophenylacetic acid herbicides, potentially offering differentiated weed control spectra, selectivity profiles, or environmental fate characteristics. The difluoro motif, previously recognized only as a synthetic intermediate, has been validated as possessing intrinsic herbicidal properties, supporting its use as a core building block in agrochemical discovery.

Bioisosteric Replacement in Medicinal Chemistry to Enhance Metabolic Stability

Incorporate the gem-difluoro motif of 2,2-difluoro-2-phenylacetic acid as a bioisosteric replacement for the benzylic -CH2- group in lead optimization programs. The complete substitution of benzylic hydrogens with fluorine atoms eliminates the primary site of cytochrome P450-mediated benzylic oxidation , thereby enhancing metabolic stability and prolonging compound half-life. This strategy is applicable across diverse therapeutic areas where rapid benzylic clearance limits drug candidate progression. Unlike regioisomeric difluorophenylacetic acids (e.g., 2,4- or 3,5-difluoro derivatives), which retain the oxidizable -CH2- moiety, only the gem-difluoro substitution pattern provides this metabolic blocking effect.

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